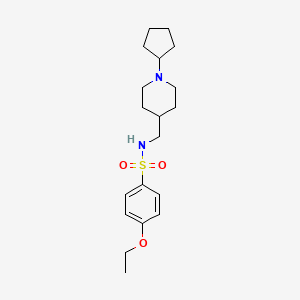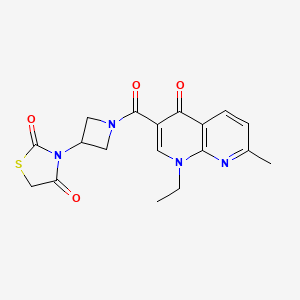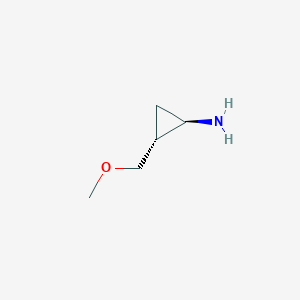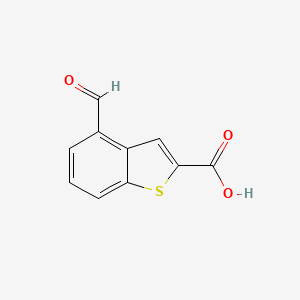![molecular formula C22H20O8 B2723349 methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 298193-21-2](/img/structure/B2723349.png)
methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate” is a chemical compound with the molecular formula C21H18O8 . It has an average mass of 398.363 Da and a monoisotopic mass of 398.100159 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol), ethyl bromoacetate (2.03 g, 0.12 mol), and K2CO3 (2.76 g, 0.02 mol) in acetone (10 mL). The reaction is carried out at 65°C for 24 hours. After the reaction is complete (as monitored by TLC), the acetone is removed by steam distillation and the product is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray crystallography . The crystal structure is monoclinic, with space group P21/c (no. 14). The unit cell dimensions are a = 12.180 (3) Å, b = 13.813 (4) Å, c = 7.842 (2) Å, and β = 93.917 (4)°. The volume of the unit cell is 1316.2 (6) Å3, and it contains four formula units (Z = 4) .Aplicaciones Científicas De Investigación
Antioxidant Properties
Chromones, such as methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate, possess significant antioxidant potential, which is crucial for scavenging free radicals and delaying or inhibiting cell impairment. This characteristic is linked to the structural elements of chromones, including the double bond and a carbonyl group, which contribute to their radical scavenging activity. Modifications like methylation or glycosylation of the hydroxyl groups on the chromone nucleus can affect this potential (Yadav et al., 2014).
Environmental Impact and Degradation
The environmental fate and biodegradation of certain compounds related to this compound, such as oxybenzone and other sunscreen ingredients, have raised concerns. These compounds have been found almost ubiquitously in water sources around the world and are not easily removed by common wastewater treatment techniques. The persistence of these compounds in the environment, particularly their potential role in coral reef bleaching and accumulation in the food chain, underscores the need for further investigation into their biodegradability and environmental impact (Schneider & Lim, 2019).
Potential for Biomedical Applications
Compounds structurally related to this compound have been studied for their bioactive properties, including antimicrobial effects. For example, p-Cymene, a monoterpene found in over 100 plant species, has demonstrated a range of biological activities, including antimicrobial effects. This highlights the potential of chromones and their derivatives in biomedical applications, especially in the development of new substances with antimicrobial properties to treat communicable diseases (Marchese et al., 2017).
Synthetic Applications
The synthesis and applications of chromones, including this compound, have been explored due to their pharmacological importance. Efficient synthetic protocols have been developed for these compounds, which serve as core structures of secondary metabolites with considerable pharmacological significance. The synthetic versatility of these compounds makes them valuable in the search for new bioactive molecules with potential pharmaceutical applications (Mazimba, 2016).
Propiedades
IUPAC Name |
methyl 4-[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-4-27-19(23)12-28-16-9-10-17-18(11-16)29-13(2)21(20(17)24)30-15-7-5-14(6-8-15)22(25)26-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHLBPUKCMCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2723266.png)

![2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2723273.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)
![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)




![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)


